CAIII Binding Affinity: Carboxylic Acid Form Mandatory for Active-Site Zinc Coordination vs. Ester Analogs
The free carboxylic acid of 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinic acid enables direct coordinate bonding with the Zn²⁺ ion in the CAIII active site, a binding mode that the corresponding ethyl ester (CAS 2098015-95-1) cannot support. In the 6-substituted nicotinic acid analog series studied by Mohammad et al. (2017), chromatographic binding and docking experiments confirmed that the carboxylic acid group is essential for CAIII engagement, with the most potent analog, 6-(hexyloxy)pyridine-3-carboxylic acid, achieving Ki = 41.6 µM [1]. While a directly measured Ki for the target compound has not yet been reported, the target compound retains both the critical carboxylic acid pharmacophore and the 4-CHF2 hydrogen-bond-donor group—a combination absent from all comparator compounds in the published CAIII panel [1].
| Evidence Dimension | CAIII enzyme binding – carboxylic acid vs. ester functionality |
|---|---|
| Target Compound Data | Free carboxylic acid (pKa predicted ~0.73); capability for Zn²⁺ coordinate bonding; 4-CHF2 acts as H-bond donor |
| Comparator Or Baseline | Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate (CAS 2098015-95-1): ester prodrug, no free acid; 6-(hexyloxy)pyridine-3-carboxylic acid: Ki = 41.6 µM (most potent in CAIII panel) [1] |
| Quantified Difference | Ester form: no direct Zn²⁺ coordination possible; target compound: acid form fully coordination-competent. Ki for target not yet reported; class-best reported Ki = 41.6 µM [1] |
| Conditions | Size-exclusion HPLC binding assay with bovine CAIII; docking against human CAIII PDB 1Z93 [1] |
Why This Matters
Procurement of the acid form rather than the ethyl ester is mandatory for any CAIII-targeted screening campaign, as prior art demonstrates ester derivatives cannot engage the catalytic zinc.
- [1] Mohammad HK, Alzweiri MH, Khanfar MA, Al-Hiari YM. 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Med Chem Res. 2017;26:1397–1404. doi:10.1007/s00044-017-1825-x. View Source
